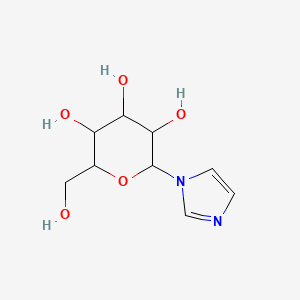

1-Hexopyranosyl-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

61425-04-5 |

|---|---|

Molecular Formula |

C9H14N2O5 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-imidazol-1-yloxane-3,4,5-triol |

InChI |

InChI=1S/C9H14N2O5/c12-3-5-6(13)7(14)8(15)9(16-5)11-2-1-10-4-11/h1-2,4-9,12-15H,3H2 |

InChI Key |

MFFNQAMHVXENEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hexopyranosyl 1h Imidazole and Its Analogues

Chemical Synthesis Approaches

Glycosidation represents a fundamental approach for the formation of the anomeric C-N bond between a carbohydrate moiety and an imidazole (B134444) ring. This process involves the reaction of a glycosyl donor, which possesses a leaving group at the anomeric center, with an imidazole acceptor.

The construction of 1-Hexopyranosyl-1H-imidazole and its analogues via glycosidation relies on the careful selection of a glycosyl donor and an imidazole acceptor.

Glycosyl Donors: Glycosyl halides, particularly glycosyl chlorides and bromides, are prominent donors in these reactions. chinesechemsoc.orgrsc.org For instance, pyranose chlorides derived from D-glucose, D-galactose, and L-rhamnose can be used, although their reactivity can vary. chinesechemsoc.orgcapes.gov.br Acetylated glucosyl bromides have been used since early studies in glycosylation chemistry. nih.gov The choice of protecting groups on the carbohydrate can also influence reactivity and stereochemical outcomes. nih.gov

Imidazole Acceptors: Imidazole and its derivatives serve as the nucleophilic acceptors. The reaction can be performed with imidazole itself or with substituted variants, such as 1,3-benzodiazole. chinesechemsoc.orgcapes.gov.br The nucleophilicity of the imidazole acceptor is a key factor in the reaction's success.

Reaction Conditions: Conditions for these reactions are highly dependent on the chosen catalytic system. They often involve anhydrous solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). nih.govnih.gov Temperatures can range from ambient temperature to elevated temperatures, sometimes up to 110 °C, particularly for less reactive substrates. chinesechemsoc.org Additives such as N,O-bis(trimethylsilyl)acetamide (BSA) may be required to facilitate the reaction with certain acceptors. chinesechemsoc.org

Catalysts and additives are critical for activating the glycosyl donor and promoting the formation of the N-glycosidic bond with the imidazole acceptor.

Metal-Based Catalysts and Promoters:

Silver Salts: Historically, silver salts like silver carbonate (Ag₂CO₃) and silver silicate (B1173343) have been widely used to promote glycosylations involving glycosyl halides. nih.gov Silver silicate, in particular, has proven advantageous for synthesizing β-linked glycosides. nih.gov

Palladium Catalysis: Modern methods have introduced palladium(II) complexes as effective Lewis acid catalysts. chinesechemsoc.orgcapes.gov.br These catalysts activate glycosyl chlorides for the synthesis of both O- and N-glycosides. chinesechemsoc.org A concise strategy for synthesizing N-glycosyl imidazole analogues has been developed based on a palladium-catalyzed decarboxylative allylation. nih.gov

Other Metal Catalysts: Iron(III) chloride has also been reported as a simple and effective catalyst for O-glycosylation, a related transformation. chinesechemsoc.org

Lewis Acids: Strong Lewis acids such as Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and Boron trifluoride etherate (BF₃·Et₂O) are commonly employed to activate glycosyl donors, proceeding through an oxocarbenium ion intermediate. nih.gov

Additives and Promoters:

Organic Bases and Acid Scavengers: Bases are often included to neutralize acids generated during the reaction. N-sulfonyl imidazoles have been investigated as promoters for specific dehydrative glycosylation reactions. morressier.com

Other Additives: N,O-bis(trimethylsilyl)acetamide (BSA) can be used as an additive to improve yields in certain palladium-catalyzed N-glycosylation reactions. chinesechemsoc.org

The table below summarizes various catalytic systems used in the glycosidation of imidazoles.

| Catalyst/Promoter | Glycosyl Donor | Acceptor | Key Features |

| Silver Carbonate (Ag₂CO₃) | Glycosyl Bromide | Alcohols/Amines | Classic Koenigs-Knorr method promoter. nih.gov |

| Silver Silicate | Glycosyl Bromide | Alcohols | Advantageous for high β-selectivity. nih.gov |

| Palladium(II) Complex | Glycosyl Chloride | Imidazole | Operationally simple method with broad substrate scope. chinesechemsoc.orgcapes.gov.br |

| TMSOTf / BF₃·Et₂O | Various Donors | Nucleophiles | Common Lewis acids that proceed via an oxocarbenium ion. nih.gov |

Achieving control over regioselectivity and stereochemistry is a central challenge in the synthesis of this compound.

Regioselectivity: Imidazole is an unsymmetrical heterocycle with two distinct nitrogen atoms (N1 and N3) available for glycosylation. The reaction can potentially yield a mixture of N1- and N3-glycosylated isomers. Controlling this regioselectivity is crucial for synthesizing a single, well-defined product. Enzymatic methods using N-deoxyribosyltransferases have shown the ability to manage this regioselectivity, providing access to isomers that are not easily obtained through purely chemical routes. rsc.org Computational studies using Density Functional Theory (DFT) have also been employed to understand and predict the regioselectivity in glycosylation reactions of related systems. rsc.org

Stereochemical Control: The anomeric center of the hexopyranose can exist in two stereochemical configurations, α or β. Many modern synthetic methods are designed to be highly stereoselective.

Palladium-catalyzed N-glycosylation of imidazole with mannose chloride donors provides excellent β-selectivity. chinesechemsoc.orgcapes.gov.br

The reductive glycosylation of azides (discussed below) also yields β-linked N-glycosides with high selectivity (>15:1 β:α). nih.gov

The choice of protecting groups on the glycosyl donor and the reaction mechanism (e.g., Sₙ2-like versus Sₙ1) play a significant role in determining the final stereochemical outcome. nih.govmorressier.com For many glycosyl donors with a participating protecting group at the C2 position, the 1,2-trans product is typically favored.

An alternative to direct glycosidation is reductive N-glycosylation, which offers a different pathway to the N-glycosidic linkage.

A simple and highly stereocontrolled method for synthesizing β-linked N-glycosides involves the reaction of azides with reducing sugars. nih.govnih.gov This transformation is effectively an aza-Wittig reaction where the carbohydrate acts as a latent carbonyl group. nih.gov

Reaction Conditions and Selectivity: The reaction is typically conducted by heating the components in a solvent like THF at around 55 °C. nih.gov A small amount of an acid catalyst, such as p-toluenesulfonic acid (PTSA), can be beneficial. nih.gov This method is characterized by short reaction times and high selectivity for the β-N-glycoside product, often with β:α ratios exceeding 15:1. nih.govnih.gov The high yields (typically >70%) and excellent stereoselectivity make this a powerful tool for constructing N-glycosidic bonds. nih.gov

The table below presents findings from a study on the scope of this reductive glycosylation.

| Azide (B81097) | Carbohydrate Donor | Yield (%) | β:α Selectivity |

| Benzyl (B1604629) azide | O-allyl-N,N-dimethyl-D-pyrrolosamine | 90 | >15:1 |

| (4-Methoxybenzyl)azide | O-allyl-N,N-dimethyl-D-pyrrolosamine | 85 | >15:1 |

| 1-Azido-4-nitrobenzene | O-allyl-N,N-dimethyl-D-pyrrolosamine | 72 | >15:1 |

| Benzyl azide | 2,3,4,6-Tetra-O-acetyl-D-glucose | 81 | >15:1 |

| (4-Methoxybenzyl)azide | D-Glucose | 71 | >15:1 |

| (Data adapted from research findings on reductive N-glycosylation protocols). nih.gov |

Reductive N-Glycosylation Protocols

Selective Formation of β-N-Glycosides

The stereoselective synthesis of β-N-glycosides is a crucial objective, as the anomeric configuration often dictates the biological activity of nucleoside analogues. A straightforward and efficient method for the synthesis of β-linked N-glycosides involves the reductive glycosylation of azides with carbohydrate donors. nih.gov This approach has demonstrated high yields, typically exceeding 70%, and excellent β-selectivity (often greater than 15:1). nih.gov The reaction can be performed with both protected and unprotected carbohydrate donors. nih.gov For instance, heating a mixture of an azide and a reducing sugar with dimethylphenylphosphine (B1211355) can produce the corresponding β-N-glycoside in good yield. nih.gov

Another strategy for achieving β-selectivity is through palladium-catalyzed decarboxylative allylation. rsc.org This one-pot reaction involves carbamation, decarboxylation, and allylation, affording N-glycosyl imidazole analogues with high yields and selectivities. rsc.org Additionally, the use of glycosyl chlorides as donors in palladium-catalyzed N-glycosylation has proven effective for the synthesis of N-heteroaryl N-mannosides with excellent β-selectivity. chinesechemsoc.org

Thermolysis of alkyl and aryl azides in the presence of reducing sugars and triphenylphosphine (B44618) also offers a method for preparing β-N-glycosides with high stereoselectivity (β/α > 30:1). researchgate.net These methods highlight the diverse approaches available to control the stereochemical outcome of the glycosylation reaction, favoring the formation of the biologically relevant β-anomer.

Multi-Step Synthesis from Precursors (e.g., α-Bromoketones, Formamidine (B1211174) Acetate)

A common and effective route for the construction of the imidazole ring involves the condensation of α-haloketones with amidines. orgsyn.org Specifically, α-bromoketones can be reacted with formamidine acetate (B1210297) to yield 2,4-disubstituted imidazoles. orgsyn.org This method has been optimized to produce high yields and purity without the need for column chromatography by using aqueous tetrahydrofuran (THF) as a solvent to accommodate the polar amidine and non-polar α-bromo ketone. orgsyn.org

The synthesis of optically active imidazole derivatives often starts from N-Cbz protected α-amino acids. mdpi.com These are converted in a multi-step sequence to α-bromoketones, which then undergo condensation with formamidine acetate in liquid ammonia (B1221849) to form the desired imidazole derivatives. mdpi.com This method has proven successful for a range of amino acid starting materials, yielding the final products in satisfactory yields. mdpi.com

Formamidine acetate itself is a stable, non-hygroscopic salt that can be prepared from triethyl orthoformate and acetic anhydride (B1165640) with the introduction of ammonia. orgsyn.org Its use is often preferred over formamidine hydrochloride, which is highly deliquescent and requires treatment with a base to liberate the free formamidine before it can be used in condensation reactions. orgsyn.org

The general applicability of this method is demonstrated by its use in synthesizing various imidazole derivatives, including those with kinase inhibitory activity, through a protocol of oxidation-condensation followed by further functionalization. organic-chemistry.org

Novel Glycosylation Strategies

The development of new glycosylation methods is essential for improving efficiency, stereoselectivity, and substrate scope in the synthesis of complex carbohydrates and their conjugates.

A novel concept in chemical glycosylation is the regenerative approach, where the glycosyl donor is generated in situ and continuously regenerated throughout the reaction. One such method utilizes 3,3-difluoroxindole (HOFox) to mediate glycosylation. nih.govnih.gov In this process, a catalytic amount of an OFox imidate donor and a Lewis acid activator are present in the reaction mixture. nih.govnih.gov The reactive OFox glycosyl donor is formed from a glycosyl bromide and is consumed in the reaction with a glycosyl acceptor. Simultaneously, it is regenerated from the HOFox by-product and the starting glycosyl bromide, allowing the reaction to proceed until the acceptor is fully consumed. nih.gov This catalytic in situ generation of the reactive donor minimizes the need for stoichiometric amounts of activating reagents and can lead to high yields of the desired glycoside. nih.gov

Protecting groups are not merely passive masks for functional groups in carbohydrate chemistry; they actively influence the reactivity and stereochemical outcome of glycosylation reactions. nih.gov The choice of protecting groups can be categorized as "arming" or "disarming" based on their electronic effects. rsc.org Electron-donating groups, such as benzyl ethers, are considered "arming" as they increase the reactivity of the glycosyl donor. rsc.org Conversely, electron-withdrawing groups, like acyl esters (e.g., benzoyl), are "disarming" and decrease the donor's reactivity. rsc.org This principle allows for the programmable, one-pot synthesis of oligosaccharides by selectively activating more reactive "armed" donors in the presence of less reactive "disarmed" ones. rsc.org

The nature of the protecting group at the C2 position of the glycosyl donor is particularly critical for controlling the stereoselectivity of the glycosidic bond formation. nih.gov A participating group, such as an acetyl or benzoyl group, at C2 will typically lead to the formation of a 1,2-trans-glycoside via the formation of an intermediate dioxolanium ion. bham.ac.uk In contrast, a non-participating group, like a benzyl ether, at C2 often results in the formation of a 1,2-cis-glycoside, although mixtures of anomers can be produced. nih.gov

Furthermore, remote protecting groups can also exert a significant influence. For example, in galactose building blocks, an acetyl group at the C4 position can participate remotely to favor the formation of 1,2-cis (α) glycosides. acs.org Cyclic protecting groups, such as a 4,6-O-benzylidene acetal, can constrain the conformation of the pyranose ring and significantly impact the stereochemical outcome, which is notably exploited in the challenging synthesis of β-mannosidic linkages. nih.govrsc.org The strategic selection and manipulation of these protecting groups are therefore fundamental to the successful synthesis of complex glycosylated molecules like this compound. bham.ac.uk

Regenerative Glycosylation via Nucleophilic Catalysis

Enzymatic Synthesis Approaches

Enzymatic methods offer a powerful and highly selective alternative to chemical synthesis for the formation of glycosidic bonds. rsc.org These biocatalytic approaches often proceed under mild conditions and can provide excellent stereospecificity, minimizing the need for complex protecting group manipulations. rsc.org

Enzymatic N-Transglycosylation Mechanisms

Enzymatic N-transglycosylation is a key strategy for the synthesis of nucleoside analogues, including imidazole-based structures. rsc.org This process involves the transfer of a glycosyl moiety from a donor nucleoside to an acceptor base, catalyzed by enzymes such as nucleoside phosphorylases (NPs) and nucleoside N-deoxyribosyltransferases (NDTs). rsc.org

Purine (B94841) nucleoside phosphorylase (PNP) from E. coli and N-deoxyribosyltransferase (NDT) from Lactobacillus leichmannii have been successfully employed to synthesize a variety of imidazole nucleosides. rsc.orgpasteur.fr These enzymes exhibit broad substrate specificity, accepting a range of substituted imidazoles as substrates for glycosylation. nih.gov For example, 4-aryl and 4-heteroaryl-1H-imidazoles can be efficiently converted to their corresponding 2'-deoxyribo- or ribo-nucleosides. rsc.orgpasteur.fr

The mechanism involves the enzymatic cleavage of the glycosidic bond in a donor nucleoside (e.g., a natural purine nucleoside) and the subsequent formation of a new glycosidic bond with the imidazole acceptor base. rsc.org The reaction conditions, such as the choice of enzyme, donor nucleoside, and the use of co-adjuvants to improve the solubility of hydrophobic substrates, can be optimized to achieve high conversion yields. rsc.org This chemoenzymatic approach provides a straightforward and versatile route to a diverse library of imidazole nucleosides for various applications. rsc.orgpasteur.fr

Data Tables

Table 1: Influence of Protecting Groups on Glycosylation Reactivity

| Protecting Group Type | Example | Effect on Glycosyl Donor | Typical Outcome | Reference |

|---|---|---|---|---|

| Electron-donating ("Arming") | Benzyl ether | Increases reactivity | Faster glycosylation | rsc.org |

| Electron-withdrawing ("Disarming") | Benzoyl ester | Decreases reactivity | Slower glycosylation | rsc.org |

| C2-Participating | Acetyl, Benzoyl | Stereodirecting | 1,2-trans-glycoside | nih.govbham.ac.uk |

| C2-Non-participating | Benzyl ether | Non-directing | 1,2-cis-glycoside (often as a mixture) | nih.gov |

Table 2: Enzymatic Synthesis of Imidazole Nucleosides

| Enzyme | Source | Acceptor Substrate | Glycosyl Donor | Product Type | Reference |

|---|---|---|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) | E. coli | 4-(Hetero)arylimidazoles | 2'-Deoxyguanosine / Guanosine | 2'-Deoxyribo- / Ribo-nucleosides | rsc.orgpasteur.fr |

Enzyme Specificity and Substrate Scope (e.g., Nucleoside Deoxyribosyltransferase, Purine Nucleoside Phosphorylase)

The enzymatic synthesis of this compound and its analogues predominantly relies on the transglycosylation capabilities of nucleoside phosphorylases (NPs) and nucleoside deoxyribosyltransferases (NDTs). rsc.org These enzymes catalyze the transfer of a glycosyl group from a donor nucleoside to a heterocyclic base, such as imidazole. The specificity and scope of these enzymes are critical factors determining the feasibility and efficiency of the synthesis.

Nucleoside Deoxyribosyltransferase (NDT)

Nucleoside 2'-deoxyribosyltransferases (NDTs) are enzymes that catalyze the cleavage and transfer of a 2'-deoxyribosyl group between purine and/or pyrimidine (B1678525) bases. ebi.ac.uk They are classified into two main groups: Class I NDTs are specific for transferring deoxyribose between two purine bases, while Class II enzymes, such as the well-studied NDT from Lactobacillus leichmannii (LlNDT), can transfer the deoxyribosyl moiety between purines and pyrimidines, and even to other heterocyclic acceptors like imidazoles. rsc.orgebi.ac.uk

The LlNDT (a Class II enzyme) has demonstrated a broad substrate scope for various imidazole derivatives. rsc.org It effectively catalyzes the transfer of a 2'-deoxyribosyl group to different 4-substituted imidazoles. Research has shown that LlNDT can convert a range of functionalized imidazoles into their corresponding 2'-deoxyribonucleosides with good to high yields. rsc.org However, the efficiency of the conversion can be influenced by the nature of the substituent on the imidazole ring; for instance, bulky and hydrophobic derivatives may result in lower yields. rsc.org Interestingly, this enzyme is also capable of bis-glycosylating certain heterocyclic substrates. rsc.org The catalytic mechanism for LlNDT is proposed to proceed via an SN1 pathway, involving an oxocarbenium ion as a reaction intermediate. rsc.org Efforts in enzyme engineering, using techniques like error-prone PCR, have been successful in enhancing the thermal stability and substrate specificity of NDTs for non-natural substrates, such as 2'-fluoro-2'-deoxyuridine. jmb.or.krnih.gov

Purine Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylases (PNPs) are key enzymes in the purine salvage pathway, catalyzing the reversible phosphorolysis of the N-glycosidic bond in purine nucleosides. researchgate.netfrontiersin.org This reversibility allows them to be used for the synthesis of nucleoside analogues by transferring a sugar moiety from a donor like α-D-ribose-1-phosphate to a new base. frontiersin.org Bacterial PNPs, such as the one from Escherichia coli (E. coli), exhibit a broader substrate specificity compared to their mammalian counterparts. nih.gov

The PNP from E. coli has been successfully employed in the synthesis of imidazole-based ribonucleosides. rsc.org It can accept various 4-substituted imidazoles as substrates for the transglycosylation reaction with a ribose donor. rsc.org The enzyme's active site has been shown to be flexible, accommodating different substrates. nih.gov The efficiency of the reaction is dependent on the electronic and stereochemical properties of both the base and the sugar donor. beilstein-journals.org

The table below summarizes the enzymatic conversion of various imidazole derivatives using LlNDT and E. coli PNP, highlighting the substrate scope and the yields obtained under optimized conditions. rsc.org

| Enzyme | Imidazole Substrate | Glycosyl Donor | Product | Conversion Yield (%) |

|---|---|---|---|---|

| L. leichmannii NDT | 4-(p-tolyl)-1H-imidazole | 2'-Deoxyuridine | 1-(2-Deoxy-β-D-ribofuranosyl)-4-(p-tolyl)-1H-imidazole | 85 |

| L. leichmannii NDT | 4-(4-Methoxyphenyl)-1H-imidazole | 2'-Deoxyuridine | 1-(2-Deoxy-β-D-ribofuranosyl)-4-(4-methoxyphenyl)-1H-imidazole | 99 |

| L. leichmannii NDT | 4-(Furan-2-yl)-1H-imidazole | 2'-Deoxyuridine | 1-(2-Deoxy-β-D-ribofuranosyl)-4-(furan-2-yl)-1H-imidazole | 99 |

| L. leichmannii NDT | 4-(Thiophen-2-yl)-1H-imidazole | 2'-Deoxyuridine | 1-(2-Deoxy-β-D-ribofuranosyl)-4-(thiophen-2-yl)-1H-imidazole | 99 |

| E. coli PNP | 4-(p-tolyl)-1H-imidazole | Guanosine | 1-(β-D-Ribofuranosyl)-4-(p-tolyl)-1H-imidazole | 99 |

| E. coli PNP | 4-(4-Methoxyphenyl)-1H-imidazole | Guanosine | 1-(β-D-Ribofuranosyl)-4-(4-methoxyphenyl)-1H-imidazole | 99 |

| E. coli PNP | 4-(Furan-2-yl)-1H-imidazole | Guanosine | 1-(β-D-Ribofuranosyl)-4-(furan-2-yl)-1H-imidazole | 99 |

| E. coli PNP | 4-(Thiophen-2-yl)-1H-imidazole | Guanosine | 1-(β-D-Ribofuranosyl)-4-(thiophen-2-yl)-1H-imidazole | 99 |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis represents a powerful strategy that combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. tandfonline.com This approach is particularly valuable for producing complex molecules like this compound and its analogues, where traditional chemical methods may require extensive protecting group manipulations and result in low yields. tandfonline.comnih.gov

A common chemoenzymatic route for imidazole nucleosides involves two main stages: the chemical synthesis of a diverse range of imidazole precursors, followed by an enzymatic transglycosylation step. rsc.org

Chemical Synthesis of Imidazole Precursors : The first step involves the chemical synthesis of various substituted 1H-imidazoles. A versatile method for this is the microwave-assisted Suzuki–Miyaura cross-coupling reaction. This allows for the creation of a library of 4-aryl and 4-heteroaryl-1H-imidazoles with different sizes and hydrogen-bonding capabilities, which can then be screened as substrates for the enzymatic step. rsc.org

Enzymatic Transglycosylation : The synthesized imidazole bases are then subjected to an enzymatic reaction using nucleoside phosphorylases or transferases. rsc.org As detailed in the previous section, enzymes like E. coli PNP and L. leichmannii NDT are used to transfer a ribose or deoxyribose moiety, respectively, from a suitable sugar donor to the imidazole base. rsc.org This step is highly regio- and stereoselective, typically yielding the desired β-anomer. jmb.or.kr The reaction conditions, such as pH, temperature, and the use of co-adjuvants to improve the solubility of hydrophobic substrates, are optimized to achieve high conversion yields. rsc.org

This chemoenzymatic approach provides an expedient and generic pathway to a wide array of imidazole-based nucleosides. rsc.org It leverages the strength of chemical synthesis to generate diverse aglycones and the precision of enzymatic catalysis for the crucial glycosidic bond formation, enabling access to novel nucleoside analogues. rsc.orgtandfonline.com

Structural and Conformational Analysis of 1 Hexopyranosyl 1h Imidazole

Conformational Preferences of the Hexopyranosyl Moiety

The six-membered hexopyranosyl ring is not planar and adopts various non-planar conformations to minimize steric and electronic strain.

Substituents on the hexopyranosyl ring play a pivotal role in dictating the conformational equilibrium. The electronic properties and steric bulk of these groups can significantly shift the balance between different chair and boat forms. ic.ac.uknih.gov

Steric Effects : Bulky substituents generally prefer to occupy equatorial positions to minimize 1,3-diaxial interactions, which are a source of significant steric strain. ic.ac.uknih.gov The presence of bulky silyl (B83357) groups, for example, can alter the ring's conformation and thereby control the selectivity of glycosylation reactions. beilstein-journals.org In C-nucleosides, the predominant conformation is often the one where bulky groups are staggered and assume quasi-equatorial positions. nih.gov

Electronic Effects : The electronic nature of substituents also influences conformational preferences. Electron-withdrawing groups can affect the stability of certain conformations. For instance, in some glycosyl donors, electron-withdrawing ester groups at the C-3 position lead to high β-selectivity in glycosylation, while different groups can reverse this preference. nih.gov

Protecting Groups : The choice of protecting groups during chemical synthesis has a profound impact. Bulky protecting groups can shield one face of the pyranose ring, directing incoming reagents to the opposite face and influencing the stereochemical outcome of reactions. beilstein-journals.orgnih.gov For example, a 4,6-O-benzylidene group is known to restrict the conformation of glucosyl donors. nih.gov The composition of side chain conformations (gg, gt, tg) is largely determined by the orientation of the C-O bond at the C-4 position; an axial bond favors a different mixture of conformers compared to an equatorial bond. nih.gov

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to favor an axial orientation, despite the steric preference for an equatorial position. umaine.eduscripps.edu This stereoelectronic effect arises from the stabilizing interaction between a lone pair of the ring oxygen and the antibonding orbital (σ*) of the C1-substituent bond. acs.org

In C-nucleosides like 1-Hexopyranosyl-1H-imidazole, the anomeric effect is generally considered to be subdued compared to their N-nucleoside counterparts. nih.gov This is because of the absence of a strong dipole in the C1'-C(imidazole) bond. nih.gov The conformation of the sugar moiety in C-nucleosides is influenced by n(O4') → σ* C1'-C(aglycone) interactions. diva-portal.org

The "reverse anomeric effect" (RAE) is a phenomenon where a positively charged substituent at the anomeric center shows a preference for the equatorial position. umaine.eduacs.org This was initially observed in N-(α-glycosyl)pyridinium ions. acs.org However, extensive studies on glycosylimidazoles have challenged the existence of a true stereoelectronic RAE. Research indicates that the preference of a protonated imidazolyl group for the axial position is actually greater than that of the neutral group, which is contrary to the RAE's prediction. acs.org The observed equatorial preference in some systems is now often attributed to steric factors rather than a fundamental stereoelectronic effect. nih.gov Some studies suggest a true reverse anomeric effect may exist due to the inhibition of the exo-anomeric effect via intramolecular hydrogen bonding in specific molecules like 2-iminoaldoses. nih.gov

| Effect | Description | Relevance to this compound |

| Anomeric Effect | The preference of an electronegative substituent at C1 for the axial position. umaine.eduscripps.edu | Subdued due to the C-C glycosidic bond, but still influences ring geometry. nih.govdiva-portal.org |

| Reverse Anomeric Effect | The purported preference of a cationic substituent at C1 for the equatorial position. acs.org | Studies on glycosylimidazoles show no firm evidence for this effect, with steric factors being more dominant. umaine.eduacs.org |

Influence of Substituents on Conformational Equilibrium

Conformational Preferences of the Imidazole (B134444) Moiety and Glycosidic Linkage

The orientation of the imidazole ring relative to the hexopyranosyl ring is defined by the torsion angles around the C-C glycosidic bond. This orientation is crucial for molecular recognition and biological activity.

The rotation around the glycosidic bond in nucleosides is not free and is subject to energy barriers. nih.gov These barriers arise from steric interactions between the atoms of the imidazole and sugar rings. ttu.ee In purine (B94841) and pyrimidine (B1678525) nucleosides, rotation is hindered by interactions between the base (e.g., N3 in purines) and substituents on the sugar ring. ttu.ee For imidazole nucleosides, in the absence of specific intramolecular hydrogen bonds, there is nearly free rotation around the glycosyl bond for common C(3')-endo and C(2')-endo sugar conformations. nih.gov This increases the likelihood of interconversions between syn and anti conformations compared to purine and pyrimidine nucleosides. nih.gov However, certain sugar puckers, like C(2')-exo, can create a high energy barrier to this rotation. nih.gov The key torsion angle, χ (chi), defines the orientation of the base relative to the sugar. nih.gov

The relative orientation of the two rings leads to two main conformational families: syn and anti.

Anti conformation : The bulkier part of the imidazole ring points away from the sugar ring. This is generally the preferred conformation for canonical pyrimidine β-2'-deoxyribonucleosides. nih.gov

Syn conformation : The bulkier part of the imidazole ring is positioned over the sugar ring.

In solution, there is often a rapid equilibrium between syn and anti conformers. ttu.ee The stability of these orientations is influenced by several factors, including steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonds between the two moieties. nih.gov In C-nucleosides, the predominant conformation aims to maximize the staggering of bulky substituents. nih.gov For imidazole nucleosides specifically, the absence of strong intramolecular hydrogen bonding can lead to a more flexible glycosyl bond, allowing for easier transitions between different conformational states. nih.gov However, the formation of an intramolecular hydrogen bond, for instance between the anomeric hydroxyl and an imine nitrogen in related systems, can significantly inhibit the exo-anomeric effect and stabilize a specific conformation. nih.gov

| Conformation | Description | Stability Factors |

| Anti | Imidazole ring oriented away from the sugar moiety. nih.gov | Generally favored to minimize steric clash. ttu.ee |

| Syn | Imidazole ring oriented over the sugar moiety. ttu.ee | Can be stabilized by specific intramolecular interactions. nih.gov |

Rotational Barriers and Torsional Angles

Molecular Geometry and Three-Dimensional Structure

The hexopyranosyl moiety is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. For a D-gluco-configured hexopyranose, the substituents on the ring (hydroxyl groups and the hydroxymethyl group) would preferentially occupy equatorial positions to minimize steric hindrance. ox.ac.uk The imidazole ring itself is a planar five-membered aromatic heterocycle.

Computational modeling and X-ray crystallography of related imidazole derivatives and nucleosides provide expected values for the geometry of the imidazole ring. ekb.egresearchgate.netmdpi.com These studies confirm the planarity of the ring and provide a basis for the expected bond lengths and angles within this part of the molecule.

Interactive Data Table: Predicted Bond Geometries in this compound Analogs

This table presents typical bond lengths and angles for the imidazole ring and the glycosidic linkage, based on data from related structures and computational models. Actual values for this compound may vary.

| Feature | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| Glycosidic Bond | C1' - N1 | ~1.47 |

| Imidazole C-N | N1 - C2 | ~1.38 |

| Imidazole C=C | C4 - C5 | ~1.36 |

| **Bond Angles (°) ** | ||

| Glycosidic Angle | O5' - C1' - N1 | ~108-110 |

| Imidazole Angle | C5 - N1 - C2 | ~108 |

| Imidazole Angle | N1 - C2 - N3 | ~111 |

| Dihedral Angles (°) | ||

| Glycosidic Torsion (χ) | O5' - C1' - N1 - C2 | Variable (syn/anti) |

The three-dimensional structure is largely defined by the orientation of the imidazole ring relative to the hexopyranose ring. This is described by the glycosidic torsion angle (χ). Studies on N-glycosyl imidazoles indicate that there can be a dynamic equilibrium between different conformations, primarily the syn and anti orientations. ox.ac.uk In the anti conformation, the C2-H2 bond of the imidazole ring points away from the sugar ring, which is generally sterically favored. In the syn conformation, it is oriented over the pyranose ring.

NMR spectroscopic investigations, such as those on D-xylopyranosyl imidazolium (B1220033) ions, have shown that the sugar ring itself can exist in a dynamic equilibrium between different chair conformations (e.g., 4C1 and 1C4). ox.ac.uk The preferred conformation is influenced by the nature and orientation of the substituents. For a β-anomer, the 4C1 chair conformation, where the bulky imidazole group is in an equatorial position, is generally expected to be the most populated. ox.ac.uk Nuclear Overhauser effect (NOE) experiments on related compounds have been used to confirm these conformational preferences in solution. ox.ac.uk

Mechanistic Investigations in N Glycosylimidazole Chemistry

Reaction Mechanisms of Glycosylation

The formation of the glycosidic bond between a hexopyranose and an imidazole (B134444) ring is a nuanced process that can proceed through a continuum of mechanisms ranging from SN1-like to SN2-like pathways. acs.orguniversiteitleiden.nl The specific pathway is influenced by a variety of factors including the nature of the glycosyl donor, the acceptor, protecting groups, and the reaction conditions. universiteitleiden.nlacs.org

SN1-like vs. SN2-like Pathways

Glycosylation reactions are often depicted as proceeding through an SN1-type mechanism, which involves the formation of a transient oxocarbenium ion intermediate. acs.orgresearchgate.net This pathway allows for nucleophilic attack from either face of the pyranose ring, potentially leading to a mixture of α- and β-anomers. researchgate.net However, the reality of glycosylation chemistry is more complex, with many reactions exhibiting characteristics of both SN1 and SN2 mechanisms. acs.orguniversiteitleiden.nlnih.gov

An SN2-like pathway involves a concerted, bimolecular reaction where the nucleophile (imidazole) attacks the anomeric carbon as the leaving group departs. masterorganicchemistry.com This mechanism typically results in an inversion of stereochemistry at the anomeric center. researchgate.net The degree to which a reaction follows an SN1 or SN2 pathway exists on a continuum, and interpreting the precise mechanism can be challenging as even concerted but loose transition states can exhibit characteristics of an SN1 reaction. acs.org

The choice between these pathways is critical for controlling the stereochemical outcome. An SN2 reaction offers a direct route to a single anomer, whereas an SN1 reaction can be less selective. researchgate.netresearchgate.net The nature of the substrate plays a significant role, with tertiary substrates favoring SN1 and primary substrates favoring SN2 pathways. pressbooks.pub

Role of Oxocarbenium Ions and Counterions

At the heart of SN1-like glycosylation reactions is the formation of a glycosyl oxocarbenium ion. nih.govresearchgate.net These are highly reactive, short-lived intermediates that have been challenging to observe and characterize directly. researchgate.netacademie-sciences.fr The stability of the oxocarbenium ion is influenced by the surrounding solvent and the nature of the counterion derived from the leaving group. researchgate.net

The counterion is not a mere spectator in the reaction. acs.org In less polar solvents, the oxocarbenium ion and its counterion can exist as a contact ion pair (CIP) or a solvent-separated ion pair (SSIP). nih.govresearchgate.net The nature of this ion pair significantly influences the stereochemical outcome. For instance, a higher concentration of the alcohol acceptor can lead to a greater proportion of the β-anomer by trapping the α-ion pair more rapidly. academie-sciences.fr The triflate anion, a common counterion in modern glycosylation, is highly electronegative and can form a covalent adduct with the oxocarbenium ion, which is key to achieving equatorial (β) selectivity. acs.org

The conformation of the oxocarbenium ion itself is also dependent on the location of the counter anion, adopting various puckered ring conformations. researchgate.net

Neighboring-Group Participation in Stereocontrol

The stereochemical outcome of glycosylation can be effectively controlled by the presence of a participating group at the C-2 position of the glycosyl donor. nih.govbeilstein-journals.org This phenomenon, known as neighboring-group participation, involves the intramolecular attack of a functional group, typically an ester or carbamate (B1207046), on the anomeric center. nih.govmdpi.com

This participation leads to the formation of a cyclic intermediate, such as a dioxalenium ion, which shields one face of the pyranose ring. nih.gov Consequently, the incoming nucleophile (imidazole) can only attack from the opposite face, resulting in the exclusive formation of the 1,2-trans-glycoside. beilstein-journals.orgmdpi.com For a glucose donor, this would lead to the β-anomer, while for a mannose donor, it would yield the α-anomer.

The effectiveness of neighboring-group participation is influenced by the nature of the participating group. beilstein-journals.org For example, an N-phenylcarbamoyl group can direct the stereochemical outcome through participation following the generation of an oxocarbenium ion. nih.gov The use of protecting groups like 2-O-benzoyl is a common strategy to ensure 1,2-trans-selectivity in glycosylations. mdpi.com

Anomeric Effect and Its Influence on Reaction Outcomes

The anomeric effect is a fundamental stereoelectronic principle in carbohydrate chemistry that describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon of a pyranose ring. scripps.edu This effect plays a crucial role in determining the conformational equilibrium and, consequently, the reactivity and product distribution in glycosylation reactions.

Experimental Re-examination of the Reverse Anomeric Effect in N-Glycosylimidazoles

The "reverse anomeric effect" was a concept proposed to explain the observation that cationic substituents at the anomeric center, such as a protonated imidazolyl group, appeared to prefer an equatorial orientation, contrary to the normal anomeric effect. acs.org However, extensive experimental re-examination has largely refuted the existence of a true reverse anomeric effect. acs.orgnih.gov

Studies using high-precision NMR titration methods on N-(glycopyranosyl)imidazoles have shown that upon N-protonation, there is actually a greater preference for the axial position of the imidazolyl group. acs.org This finding is opposite to what would be expected from the reverse anomeric effect. acs.org The observed equatorial preference in some earlier studies is now believed to be a consequence of steric factors, such as hindrance to ionic solvation, and favorable dipolar interactions, rather than a distinct electronic effect. nih.gov

Steric and Electronic Factors Governing Anomeric Preferences

The preference for a particular anomer in N-glycosylimidazoles is governed by a delicate balance of steric and electronic factors. The anomeric effect itself is a result of hyperconjugation, an interaction between the lone pair electrons of the ring oxygen and the antibonding orbital (σ*) of the C1-N bond. researchgate.net

Kinetic and Thermodynamic Aspects of N-Glycoside Formation

A comprehensive understanding of the kinetic and thermodynamic parameters governing the formation of N-glycosylimidazoles, including 1-Hexopyranosyl-1H-imidazole, is crucial for optimizing synthetic strategies and comprehending their stability. While specific quantitative data for the direct formation of this compound is not extensively detailed in publicly available literature, general principles derived from studies of related N-glycoside systems, particularly purine (B94841) nucleosides which contain an imidazole ring, provide significant insights.

The formation of the N-glycosidic bond is a reversible process, and the position of the equilibrium is dictated by the thermodynamic stability of the reactants and products. pnas.org In the context of glycosylating heterocyclic compounds like imidazole, the reaction can lead to different regioisomers, with the distribution of products being under either kinetic or thermodynamic control. pnas.org For instance, in the ribosylation of adenine, a purine nucleoside, different regioisomers are formed as kinetic products depending on the reaction conditions, which can then rearrange to the more thermodynamically stable product via intermolecular transglycosylation. pnas.org

The stability of the N-glycosidic bond, and thus the thermodynamics of its formation, is influenced by the nature of both the glycan and the aglycone. The hydrolysis of the N-glycosidic bond, the reverse reaction of its formation, is often studied to infer stability. This hydrolysis is typically acid-catalyzed, with the rate being dependent on the pH of the reaction mixture. nih.gov The mechanism is believed to involve the protonation of the heterocyclic base, which is the rate-determining step. nih.gov For purine nucleosides, this protonation is thought to occur at the N7 position of the imidazole ring. nih.gov

Kinetic studies of related N-glycosylation reactions have indicated that the process can follow an SN2 mechanism. researchgate.net For example, the reaction of glycosyl halides with amine-derived carbamate anions to form N-glycoconjugates was found to be first order for both the glycosyl chloride and the amine, which is characteristic of an SN2 reaction. researchgate.net The stereoselectivity of the reaction is also a key kinetic aspect, with the formation of 1,2-trans-glycosidic bonds often being favored, particularly when a participating protecting group is present on the sugar at the C-2 position. chemrxiv.org

The determination of thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) provides a deeper understanding of the reaction's spontaneity and energy requirements. wikipedia.orgnih.gov For a reaction to be spontaneous, the change in Gibbs free energy must be negative. Positive enthalpy values indicate an endothermic reaction, requiring energy input. wikipedia.org While specific values for this compound formation are not readily found, the general thermodynamic principles of chemical equilibrium govern the reaction. wikipedia.org The equilibrium constant (K) is directly related to the standard Gibbs free energy change (ΔG°) by the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. wikipedia.org

Detailed research findings with quantitative data for the formation of this compound are sparse in the reviewed literature. However, the principles outlined above for related N-glycoside systems provide a solid framework for understanding the kinetic and thermodynamic landscape of its synthesis. Further focused studies would be necessary to establish precise rate constants, activation energies, and thermodynamic functions for this specific compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and energy of molecules, which is fundamental to predicting their behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to study the conformational preferences and reaction mechanisms of glycosyl compounds.

Conformational analysis of glycosylated heterocycles using DFT helps in identifying the most stable three-dimensional arrangements of the molecule. For instance, studies on related glucopyranosides have employed DFT to analyze the various possible conformations, such as chair, boat, and skew-boat forms of the sugar moiety. chemrxiv.orgchemrxiv.org The relative energies of these conformers, calculated using DFT, allow for the determination of their population distribution at equilibrium. rsc.org For example, in a study of davidiin, DFT calculations of 1H NMR coupling constants revealed that it exists as an equilibrium mixture of boat and chair conformations in solution, with the equilibrium state being dependent on the solvent and temperature. chemrxiv.orgresearchgate.net Similarly, for punicafolin, an equilibrium between skew-boat and chair conformations was identified. chemrxiv.orgresearchgate.net

DFT is also instrumental in elucidating reaction pathways, such as those involved in glycosylation. Quantum chemical calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net This information is crucial for understanding the stereoselectivity and regioselectivity of glycosidic bond formation. researchgate.net For example, QM/MM (Quantum Mechanics/Molecular Mechanics) metadynamics simulations have been used to study the N-glycosylation reaction mechanism, suggesting a concerted single-displacement SN2 mechanism. nih.gov Computational studies have also provided evidence for the existence of glycosyl cations as key intermediates in SN1-type glycosylation reactions. nih.gov

The analysis of electronic states and orbital interactions provides insights into the reactivity and stability of molecules. DFT calculations are used to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potentials, and charge distributions. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO can indicate the molecule's stability. nih.gov Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, help in identifying the electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attacks, respectively. researchgate.net

Orbital interactions, such as hyperconjugation, play a significant role in determining the conformational preferences of glycosides, a phenomenon known as the anomeric effect. acs.org Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, can quantify these interactions and provide a deeper understanding of their influence on molecular structure and stability. researchgate.net

Density Functional Theory (DFT) Applications in Conformational Analysis and Reaction Pathways

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for investigating the dynamic behavior and conformational flexibility of complex molecules like glycosylated heterocycles. sfu.ca

MD simulations provide a detailed picture of the conformational landscape of a molecule in solution, capturing the transitions between different conformational states. nih.govrsc.org This is especially important for flexible molecules that can adopt multiple conformations. By simulating the molecule's trajectory over a period of time, MD can explore the accessible conformational space and determine the relative populations of different conformers. acs.org

For example, MD simulations of glycoproteins have been used to study the dynamics of N-linked glycans and their interactions with the protein surface. nih.govrsc.org These simulations have shown that the flexibility and orientation of the glycans are influenced by their attachment site on the protein. nih.gov Such dynamic information is crucial for understanding the biological function of glycoproteins.

The solvent environment can have a profound impact on the conformation and reactivity of molecules. MD simulations are an excellent tool for studying these solvent effects at a molecular level. nih.govacs.org By explicitly including solvent molecules in the simulation, it is possible to observe how they interact with the solute and influence its behavior. jlu.edu.cnrsc.org

Investigation of Dynamic Behavior and Conformational Sampling

Molecular Modeling for Structural Prediction and Rational Design

Molecular modeling encompasses a range of computational techniques used to predict the three-dimensional structure of molecules and to design new molecules with desired properties. sfu.cadntb.gov.ua This is particularly valuable in the field of drug discovery for the rational design of nucleoside analogues and other therapeutic agents. chemrxiv.orgresearchgate.netnih.govnih.gov

By predicting the binding mode of a ligand to its target protein, molecular docking, a key component of molecular modeling, can guide the design of more potent and selective inhibitors. researchgate.netnih.gov For instance, molecular modeling studies have been instrumental in the design of C-nucleoside analogues as potential therapeutic agents. acs.org These studies help in understanding the structure-activity relationships (SAR) and in optimizing the lead compounds to improve their efficacy and reduce toxicity. nih.gov Generative AI models are also being developed to design novel nucleoside analogs with potential applications in antiviral drug discovery and synthetic biology. researchgate.net

Ligand-Protein Interactions and Binding Modes (General Modeling Principles)

The interaction between a ligand like 1-Hexopyranosyl-1H-imidazole and a protein is a complex event governed by a variety of non-covalent forces. Computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze these interactions. scielo.brmdpi.com These techniques model the physical and chemical complementarity between the ligand and the protein's binding site.

The this compound molecule possesses distinct features that dictate its binding profile. The hexopyranose unit, with its multiple hydroxyl (-OH) groups, is a potent donor and acceptor of hydrogen bonds. frontiersin.org The imidazole (B134444) ring is a versatile interaction partner; it contains a proton-donating N-H group and a proton-accepting sp2-hybridized nitrogen atom, making it capable of forming critical hydrogen bonds. nih.gov Furthermore, the aromatic nature of the imidazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, while also engaging in hydrophobic interactions. scielo.brfrontiersin.org

Molecular docking studies are typically the first step in predicting how this ligand might bind to a protein target. nih.govijrpc.com These studies generate various possible binding poses and score them based on the predicted binding affinity. For carbohydrate-binding proteins (lectins), for instance, key interactions often involve a network of hydrogen bonds with residues such as glutamic acid, arginine, and asparagine, as well as hydrophobic contacts with tryptophan. frontiersin.org In silico studies of other carbohydrate-imidazole compounds have shown that they can interact with critical amino acids at the active sites of enzymes. nih.gov

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. frontiersin.org MD simulations track the movements of atoms over time, revealing the stability of the binding pose and the flexibility of both the ligand and the protein. scielo.br For a molecule like this compound, MD simulations could reveal how the flexible glycosidic bond between the sugar and the imidazole ring allows the molecule to adopt an optimal conformation within the binding pocket. Simulations of β-D-glucopyranose with imidazole in water have shown that besides hydrogen bonding, weak stacking interactions can occur between the sugar and the imidazole ring. nih.gov

Table 1: Potential Ligand-Protein Interactions for this compound This table is generated based on general principles of molecular interactions for the constituent moieties of the compound.

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) | Computational Tool for Analysis |

| Hexopyranose | Hydrogen Bonding (Donor/Acceptor) | Aspartic Acid, Glutamic Acid, Serine, Threonine, Asparagine, Glutamine, Arginine | Molecular Docking, PLIP, NGLView |

| van der Waals Forces | Leucine, Valine, Isoleucine | Molecular Dynamics, LigPlot+ | |

| Imidazole Ring | Hydrogen Bonding (Donor/NH) | Aspartic Acid, Glutamic Acid | Molecular Docking, MD Simulations |

| Hydrogen Bonding (Acceptor/N) | Arginine, Lysine (B10760008), Serine, Threonine | Molecular Docking, MD Simulations | |

| π-π Stacking / Aromatic | Phenylalanine, Tyrosine, Tryptophan | Molecular Docking, Arpeggio | |

| Metal Coordination | Histidine, Cysteine (via metal ion bridge in metalloproteins) | Quantum Mechanics/Molecular Mechanics (QM/MM) |

Prediction of Molecular Behavior and Reactivity

Computational chemistry provides powerful tools to predict the intrinsic behavior and chemical reactivity of molecules. Methods rooted in quantum mechanics, such as Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule, from which numerous properties can be derived. researchgate.net These properties help in understanding a molecule's stability, solubility, and potential reaction pathways.

For this compound, DFT calculations can determine the distribution of electron density, highlighting the most electron-rich and electron-poor regions of the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which indicates sites susceptible to electrophilic or nucleophilic attack. researchgate.net The nitrogen atoms of the imidazole ring, particularly the non-protonated nitrogen, are typically nucleophilic centers.

Other key descriptors calculated computationally include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. frontiersin.org Furthermore, various physicochemical properties can be predicted, which are crucial for understanding the molecule's behavior in a biological context. These properties, often grouped under ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are vital in computational drug discovery. nih.gov

For instance, the octanol-water partition coefficient (LogP) predicts the lipophilicity of a molecule, affecting its ability to cross cell membranes. The Topological Polar Surface Area (TPSA) is calculated from the surface areas of polar atoms and is a good predictor of drug transport properties. The number of hydrogen bond donors and acceptors is fundamental to its interaction profile. While specific experimental or computational studies for this compound are scarce, we can tabulate its computationally predicted properties based on its structure.

Table 2: Predicted Molecular Properties of this compound Data derived from computational prediction models.

| Property | Predicted Value | Significance |

| Molecular Formula | C₉H₁₄N₂O₅ | Basic elemental composition |

| Molecular Weight | 230.22 g/mol | Influences diffusion and transport |

| cLogP | -2.6 to -2.9 | Indicates high hydrophilicity (low lipophilicity), suggesting poor passive membrane permeability |

| Topological Polar Surface Area (TPSA) | 111 Ų | Suggests limited ability to cross the blood-brain barrier |

| Hydrogen Bond Donors | 5 | High capacity to donate hydrogen bonds (from -OH and -NH groups) |

| Hydrogen Bond Acceptors | 6 | High capacity to accept hydrogen bonds (from oxygens and imidazole nitrogen) |

| Rotatable Bonds | 3 | Indicates a moderate degree of conformational flexibility |

These predicted values suggest that this compound is a highly polar and water-soluble molecule, dominated by the hydrophilic character of the hexopyranose moiety. Its high TPSA and low LogP value imply that it would likely require active transport to cross biological membranes. Its reactivity would be characterized by the nucleophilicity of the imidazole ring and the numerous sites for hydrogen bonding on the sugar.

Advanced Characterization Techniques for 1 Hexopyranosyl 1h Imidazole

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the molecular structure of 1-Hexopyranosyl-1H-imidazole by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, VT-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the atomic arrangement and connectivity.

1H and 13C NMR: Proton (1H) and Carbon-13 (13C) NMR spectra offer a complete map of the hydrogen and carbon skeletons of the molecule.

1H NMR: The 1H NMR spectrum would display distinct signals for the protons on the imidazole (B134444) ring and the hexopyranose moiety. The protons on the imidazole ring (at positions 2, 4, and 5) are expected to appear in the aromatic region of the spectrum. researchgate.net The anomeric proton (H-1') of the sugar unit is a key diagnostic signal, with its chemical shift and coupling constant (J-value) indicating the α or β configuration of the glycosidic bond. rsc.org The remaining protons of the sugar ring would appear in a more upfield, and often complex, region.

13C NMR: The 13C NMR spectrum provides information on all unique carbon atoms. The carbons of the imidazole ring resonate at characteristic downfield shifts. semanticscholar.org The anomeric carbon (C-1') is particularly informative, with its chemical shift also being indicative of the stereochemistry at the anomeric center. rsc.org The other five carbon signals from the hexopyranose unit would be observed in the typical sugar region of the spectrum. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity between protons and carbons, confirming the complete structure. rsc.org

Representative NMR Data for this compound

| 1H NMR Spectroscopy | 13C NMR Spectroscopy | ||

|---|---|---|---|

| Assignment | Expected Chemical Shift (ppm) | Assignment | Expected Chemical Shift (ppm) |

| H-2 (Imidazole) | ~7.7 | C-2 (Imidazole) | ~136 |

| H-4/H-5 (Imidazole) | ~7.1 | C-4 (Imidazole) | ~128 |

| H-1' (Anomeric) | ~5.5 - 6.0 | C-5 (Imidazole) | ~118 |

| H-2' - H-6' (Sugar) | ~3.5 - 4.5 | C-1' (Anomeric) | ~85-90 |

| C-2' - C-5' (Sugar) | ~70-80 | ||

| C-6' (Sugar) | ~61 |

Variable-Temperature (VT) NMR: VT-NMR studies can provide insights into dynamic processes such as conformational changes in the pyranose ring or restricted rotation around the glycosidic bond. lifesciencesite.com By recording NMR spectra at different temperatures, it is possible to determine the energy barriers for these processes. rsc.orgrsc.org For instance, at low temperatures, distinct signals for different conformers might be observed, which coalesce into averaged signals as the temperature increases and the rate of interchange becomes faster than the NMR timescale. lifesciencesite.com

Mass Spectrometry (MS) Techniques (e.g., HR-MALDI-Tof/MS, LC-MS, Tandem MS)

Mass spectrometry is crucial for determining the molecular weight and elemental formula of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (HR-MALDI-TOF) or electrospray ionization (ESI) coupled with an Orbitrap or TOF analyzer can provide a highly accurate mass measurement of the molecular ion. mdpi.commpg.de This allows for the unambiguous determination of the elemental formula (C₉H₁₄N₂O₅).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique used for the analysis of complex mixtures and for the purification and identification of target compounds. nih.govimprovedpharma.com The liquid chromatography step separates the compound from impurities before it enters the mass spectrometer for detection. wiley.com This method is highly sensitive and specific. nih.gov

Tandem MS (MS/MS): In tandem mass spectrometry, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. mpg.de A characteristic and dominant fragmentation pathway would be the cleavage of the N-glycosidic bond, leading to two major fragment ions: one corresponding to the imidazole moiety and the other to the hexopyranosyl cation. mpg.de This fragmentation confirms the identity of the two constituent parts of the molecule.

Infrared (IR) and Gas-Phase Infrared Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule and is used to identify the functional groups present. nasa.gov

Condensed-Phase IR: The IR spectrum of solid or liquid this compound would show characteristic absorption bands. Key expected vibrations include:

O-H stretching: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl groups on the sugar moiety.

N-H stretching: If the imidazole nitrogen is protonated, a band may appear in a similar region.

C-H stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H on the imidazole ring and just below 3000 cm⁻¹ for the aliphatic C-H bonds on the sugar.

C=N and C=C stretching: Absorptions in the 1450-1650 cm⁻¹ region corresponding to the imidazole ring.

C-O stretching: Strong bands in the 1000-1200 cm⁻¹ region, characteristic of the C-O bonds in the pyranose ring.

Gas-Phase IR Spectroscopy: This technique analyzes the compound in the gas phase, eliminating intermolecular interactions like hydrogen bonding. upertis.ac.id This results in sharper, more defined absorption bands, allowing for a more detailed study of the molecule's fundamental vibrations and rotational structure. americanpharmaceuticalreview.com

Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3500 - 3200 (broad) |

| C-H Stretch (Aromatic) | Imidazole Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Sugar Ring | 3000 - 2850 |

| C=N / C=C Stretch | Imidazole Ring | 1650 - 1450 |

| C-O Stretch | Alcohol, Ether | 1200 - 1000 (strong) |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nist.gov For this compound, XPS would provide:

Elemental Analysis: Confirmation of the presence of Carbon (C), Nitrogen (N), and Oxygen (O).

Chemical State Information: High-resolution scans of the C1s, N1s, and O1s regions would yield multiple peaks, corresponding to the different chemical environments of each element. researchgate.net

C1s spectrum: Would show distinct peaks for C-C/C-H bonds, C-N bonds in the imidazole ring, and C-O bonds in the sugar moiety.

N1s spectrum: Would distinguish between the different nitrogen atoms in the imidazole ring (e.g., pyrrole-type vs. imine-type nitrogen). researchgate.net

O1s spectrum: Would primarily show a peak corresponding to the hydroxyl (C-OH) groups of the hexopyranose.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the imidazole ring acts as the primary chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated system of the imidazole ring. nist.gov The position and intensity of these bands can be influenced by the solvent and the substitution of the pyranosyl group onto the ring.

Crystallographic Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, X-ray crystallography would provide precise data on:

Molecular Structure: Unambiguous confirmation of the connectivity between the hexopyranose sugar and the imidazole ring.

Stereochemistry: The absolute configuration of all chiral centers in the sugar moiety and the conformation (e.g., chair, boat) of the pyranose ring.

Conformation: The precise dihedral angles defining the orientation of the imidazole ring relative to the sugar (the conformation of the glycosidic bond).

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, revealing intermolecular hydrogen bonding networks involving the hydroxyl groups of the sugar and the nitrogen atoms of the imidazole ring. researchgate.net This information is critical for understanding the solid-state properties of the compound.

Chromatographic Separations

Flash chromatography is a preparative column chromatography technique that utilizes moderate pressure to accelerate the separation of chemical mixtures. phenomenex.comnih.gov It is an indispensable tool in synthetic chemistry for the purification of reaction products, including glycosylated compounds like this compound. phenomenex.comresearchgate.net The most common stationary phase is silica (B1680970) gel. phenomenex.com

The purification of intermediates and final products in nucleoside synthesis frequently employs flash chromatography. researchgate.net The choice of solvent system (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). nih.gov For compounds of varying polarity, a gradient of solvents is often used, starting with a nonpolar solvent and gradually increasing the proportion of a polar solvent to elute the components from the column. rochester.edu

The following table provides examples of solvent systems used in the flash chromatography purification of related glycoside compounds, which would be applicable to this compound.

| Compound Type | Stationary Phase | Solvent System (Eluent) | Reference |

|---|---|---|---|

| Protected Glycoside | Silica Gel | Hexane / Ethyl Acetate (B1210297) (EtOAc) | rochester.edu |

| Polar Glycoside | Silica Gel | Dichloromethane (B109758) (DCM) / Methanol (MeOH) | rochester.edu |

| Amine-containing Compound | Silica Gel | DCM / MeOH with 1-3% Triethylamine | rochester.edurochester.edu |

| Various Glycosides | Silica Gel | Toluene / Isopropanol | rochester.edu |

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis and quantification of nucleosides and nucleotides. nih.gov Due to the polar nature of compounds like this compound, specialized LC methods are often required for effective separation. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating highly polar compounds that show little or no retention on traditional reversed-phase columns. nih.govresearchgate.netwaters.com HILIC stationary phases (e.g., amide, poly-hydroxylethyl aspartamide, or zwitterionic phases) retain analytes based on partitioning into a water-enriched layer on the surface of the polar stationary phase. researchgate.netmac-mod.com Mobile phases typically consist of a high percentage of an organic solvent like acetonitrile (B52724) with a smaller amount of an aqueous buffer. waters.commac-mod.com

Reversed-Phase (RP) HPLC can also be adapted for nucleoside analysis. Standard C18 columns often provide poor retention for these polar molecules. nih.gov To overcome this, methods may employ polar-embedded or polar-endcapped RP columns, or use ion-pairing agents (e.g., tetrabutylammonium (B224687) hydrogen sulfate) in the mobile phase. nih.govresearchgate.net The ion-pairing agent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on the C18 phase. nih.gov Mobile phases are typically aqueous buffers mixed with acetonitrile or methanol. sielc.comresearchgate.net

| LC Technique | Column Type | Typical Mobile Phase Composition | Application Notes |

|---|---|---|---|

| HILIC | Atlantis Premier BEH Z-HILIC waters.com | 70:30 (v/v) Acetonitrile : 20 mM Ammonium Acetate (pH 9.0) waters.com | Excellent for polar nucleotides, avoids ion-pairing agents. waters.com |

| HILIC | Halo Penta-HILIC mac-mod.com | Gradient of Acetonitrile and Ammonium Formate buffer (pH 6) mac-mod.com | Efficiently resolves mixtures of nucleobases and nucleosides. mac-mod.com |

| Ion-Pair RP-HPLC | Synergi Polar-RP nih.govresearchgate.net | Gradient of Acetonitrile in Phosphate Buffer (pH 6.0) with Tetrabutylammonium Hydrogen Sulfate (TBAHS) nih.govresearchgate.net | Simultaneously quantifies multiple nucleotides and nucleosides. nih.govresearchgate.net |

| RP-HPLC | Newcrom R1 sielc.com | Acetonitrile, Water, and Phosphoric Acid sielc.com | Simple conditions for analysis of imidazole compounds. sielc.com |

Flash Chromatography

Microscopic Techniques

Transmission Electron Microscopy (TEM) and its advanced variants like High-Resolution TEM (HR-TEM) and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) are powerful tools for visualizing materials at the nanoscale and even atomic level. These techniques are not typically used to image single, small molecules like this compound directly in isolation, but rather to characterize materials or biological systems that incorporate them.

For example, TEM is used to examine the morphology, size, and dispersion of nanoparticles. In several studies, TEM has been employed to characterize catalysts used for the synthesis of imidazole derivatives or nanoparticles coated with imidazole compounds. nih.govresearchgate.net In one such study, TEM imaging of imidazole-compound-coated copper nanoparticles revealed their spherical or ellipsoid shapes with particle sizes ranging from 100 to 500 nm. nih.gov In a biological context, TEM was used to analyze the ultrastructural changes in parasites treated with imidazole derivatives, revealing severe effects such as flagellar pocket dilation and disruption of the Golgi apparatus. nih.gov

Scanning Electron Microscopy (SEM) is a technique used to produce images of a sample's surface by scanning it with a focused beam of electrons. It provides detailed information about surface topography and morphology.

In the context of imidazole derivatives, SEM has been instrumental in characterizing the surface of materials and observing their effects on biological systems. For instance, SEM analysis showed that imidazole-compound-coated copper nanoparticles are spherical or ellipsoidal and well-dispersed. nih.gov In another application, SEM was used to characterize the surface of a composite material made of imidazole and molybdovanadophosphoric acid, used as a catalyst. researchgate.net Furthermore, SEM has been used to study the morphological changes induced by imidazole derivatives on microorganisms. The treatment of Candida albicans with certain antifungal imidazole compounds was shown via SEM to cause the formation of convolutions and wrinkles on the cell wall. mdpi.com

Based on a comprehensive search of available scientific literature, there is no specific information or published research data regarding the Nitrogen (N₂) adsorption-desorption isotherm and pore properties of the isolated compound This compound .

This type of analysis, which determines characteristics like specific surface area (BET), pore volume, and pore size distribution, is typically performed on solid materials, particularly porous materials. While such analyses have been conducted on materials containing imidazole derivatives—for instance, when they are incorporated into metal-organic frameworks (MOFs), polymers, or attached to solid supports like silica—the data does not apply to the discrete molecular compound itself.

Therefore, the section on this specific physico-chemical characterization cannot be generated with scientific accuracy as per the request.

Structure Activity Relationship Sar Studies of N Glycosylimidazole Derivatives

Influence of Glycosyl Moiety Modifications

The carbohydrate portion of N-glycosylimidazole derivatives plays a crucial role in their biological activity. Modifications to the sugar's configuration, ring size, and the presence or absence of specific functional groups can significantly impact the compound's interaction with biological targets.

Effect of Sugar Configuration and Ring Size on Activity

The stereochemistry of the glycosyl moiety is a key determinant of biological activity. The arrangement of hydroxyl groups on the sugar ring influences how the molecule binds to its target. For instance, N-glycosylation of monosaccharides with D-configuration stereoselectively yields the more stable N-β-glycopyranosylamines. researchgate.net This preference is attributed to the exo-anomeric effect, an orbital interaction that stabilizes the β-anomer. researchgate.net In solution, these β-anomers can exist in a dynamic equilibrium with a smaller amount of the α-anomer. researchgate.net

The size of the sugar ring (pyranose vs. furanose) also affects activity. While hexose (B10828440) derivatives often form the more stable β-anomer, xylose derivatives can yield a mixture of α and β anomers. researchgate.net This difference in stereochemical outcome highlights the subtle yet significant influence of the sugar's inherent structure on the final conformation of the N-glycosylimidazole and, consequently, its biological properties.

Impact of Deoxygenation and Substitutions on the Hexopyranose Ring

For example, in a study of galactosyl moiety-conjugated furylchalcones, novel derivatives demonstrated a significant regulatory effect on plant growth, indicating that the carbohydrate portion plays a direct role in the observed biological activity. acs.org The specific nature and position of substituents on the hexopyranose ring can fine-tune the molecule's properties to enhance its desired effects.

Influence of Imidazole (B134444) Moiety Modifications

The imidazole ring, as the aglycone part of the molecule, is another critical site for modification to modulate biological activity. Changes to the substituents on the imidazole ring and N-alkylation can have profound effects on the molecule's electronic properties and behavior.

Substituent Effects on the Imidazole Ring

The electronic properties of the imidazole ring can be significantly influenced by the presence of various substituents. rsc.org The position of nitrogen atoms within the ring relative to a substituent has a profound impact on the substituent's electron-donating or -withdrawing properties. rsc.org Nitrogen atoms in the ortho position to a substituent can enhance its electron-donating character and weaken its electron-withdrawing nature through inductive effects. rsc.org

N-Alkylation and its Consequences for Molecular Behavior

Alkylation at the N-1 position of the imidazole ring is a common strategy to modify the properties of N-glycosylimidazole derivatives. Contrary to the simple expectation that N-alkylation increases the donor strength of the imidazole nitrogen, studies have shown that the electronic push/pull effect of substituents at the 2-position of the imidazole ring is also a critical factor. rsc.org

N-alkylation can prevent unfavorable interactions with biological targets. For instance, to avoid an unfavorable donor-donor interaction between the N-1 nitrogen of an imidazole ring and a lysine (B10760008) residue in a target protein, the imidazole was alkylated with a hexyl group. mdpi.com This modification not only prevented the unfavorable interaction but also introduced a hydrophobic group that could engage in favorable interactions with hydrophobic residues on the protein. mdpi.com N-alkylation can also impact metabolic stability and pharmacokinetic properties. jopir.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.combiolscigroup.us This approach is a key component of modern drug design, allowing for the prediction of the activity of new, unsynthesized compounds. mdpi.com

The QSAR modeling process involves several key steps:

Data Set Selection: A library of chemical compounds with known biological activities is compiled. mdpi.com